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molecular formula C14H14O2 B093615 1,2-Diphenoxyethane CAS No. 104-66-5

1,2-Diphenoxyethane

Cat. No. B093615
M. Wt: 214.26 g/mol
InChI Key: XCSGHNKDXGYELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04038309

Procedure details

A stirred autoclave is charged with 1220 parts of β-naphthol, 620 parts of caustic soda solution (50% by weight strength) and 360 parts of 1,2-diphenoxyethane. The mixture is heated while stirring to an internal temperature of 260° C. and kept at this temperature for ten minutes as in Example 4. Residual moisture is removed from the autoclave within five minutes at 100 mm pressure; dehydration is practically complete. Carbon dioxide is then passed into the autoclave at an internal temperature of 260° C. up to a pressure of 7 atmospheres. Carboxylation followed by processing are carried out as in Example 4. The mixture of organic phase and aqueous phase is acidified to about pH 5 at a temperature of 95° C. with vigorous stirring and the β-naphthol liberated is separated with the organic phase. The clear aqueous phase is heated to 85° to 90° C., acidified to pH about 3 with hydrochloric acid and stirred for another thirty minutes. After cooling to 50° C. the yellowish crystals of 2-hydroxy-naphthalene-3-carboxylic acid are suction filtered and dried at 70° C. in vacuo. 550 parts (75.5% of theory based on reacted β-naphthol) of 2-hydroxynaphthalene-3-carboxylic acid is obtained with a melting point of 214° to 216° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].[OH-:12].[Na+].O(CC[O:23][C:24]1C=CC=CC=1)C1C=CC=CC=1>>[OH:11][C:2]1[C:3]([C:24]([OH:23])=[O:12])=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)CCOC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
260 °C
Stirring
Type
CUSTOM
Details
while stirring to an internal temperature of 260° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
WAIT
Type
WAIT
Details
kept at this temperature for ten minutes as in Example 4
CUSTOM
Type
CUSTOM
Details
Residual moisture is removed from the autoclave within five minutes at 100 mm pressure
Duration
5 min
CUSTOM
Type
CUSTOM
Details
is then passed into the autoclave at an internal temperature of 260° C. up to a pressure of 7 atmospheres
ADDITION
Type
ADDITION
Details
The mixture of organic phase and aqueous phase
CUSTOM
Type
CUSTOM
Details
is acidified to about pH 5 at a temperature of 95° C.
STIRRING
Type
STIRRING
Details
with vigorous stirring
CUSTOM
Type
CUSTOM
Details
the β-naphthol liberated is separated with the organic phase
TEMPERATURE
Type
TEMPERATURE
Details
The clear aqueous phase is heated to 85° to 90° C.
STIRRING
Type
STIRRING
Details
stirred for another thirty minutes
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 50° C. the yellowish crystals of 2-hydroxy-naphthalene-3-carboxylic acid
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried at 70° C. in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1=CC2=CC=CC=C2C=C1C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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